5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Overview
Description
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an organic compound classified as a pyridine derivative. It is recognized as a colorless to yellow crystalline solid that has an aromatic and slightly sweet odor
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the aldehyde functional group in this compound is subject to nucleophilic attack, specifically by amines, to form Schiff bases . These Schiff bases can act as bidentate ligands, forming stable complexes with metal ions, which are crucial in coordination chemistry and catalysis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity . This interaction can result in changes in gene expression, further influencing cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde typically involves the reaction of 4-chlorophenol with 2-chloropyridine-5-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Reduction: 5-(4-Chlorophenoxy)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which can act as bidentate ligands in coordination chemistry . These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2-carboxaldehyde: Similar structure but lacks the phenoxy group.
4-Chlorophenoxyacetic acid: Similar phenoxy group but different functional groups.
2-Pyridinecarboxaldehyde: Similar pyridine structure but lacks the chlorophenoxy group.
Uniqueness
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is unique due to the presence of both the chlorophenoxy and pyridine-2-carbaldehyde moieties
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZYKQOODWNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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